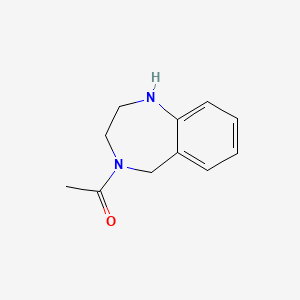
4-Bromchinolin-6-carbonitril
Übersicht
Beschreibung
4-Bromoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromoquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Bromchinolin-6-carbonitril: ist ein wertvoller Baustein in der organischen Synthese. Es dient als Vorläufer für verschiedene Chinolinderivate, die in der Synthese komplexer organischer Moleküle wichtig sind. Diese Derivate können zur Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden. Das Bromatom in der Verbindung ist besonders reaktiv und kann weitere Transformationen wie Suzuki-Kupplung durchlaufen, um das Chinolinringsystem zu erweitern .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt. Chinolinderivate wurden auf ihre antimalaria-, antibakteriellen und anticancerogenen Eigenschaften untersucht. Die Cyanogruppe in der Verbindung kann als Pharmakophor wirken und mit biologischen Zielstrukturen interagieren, um deren Aktivität zu hemmen oder zu modulieren .
Materialwissenschaften
Chinoline sind bekanntlich für ihre elektronischen Eigenschaften, die sie für den Einsatz in der Materialwissenschaft geeignet machen. This compound kann in die Struktur organischer Halbleiter eingebaut werden, die bei der Entwicklung von Leuchtdioden (LEDs), Solarzellen und Transistoren eingesetzt werden. Seine Fähigkeit, an π-π-Stapelwechselwirkungen teilzunehmen, trägt zur Bildung geordneter Strukturen bei, die für einen effizienten Ladungstransport erforderlich sind .
Katalyse
Die Chinolin-Einheit von This compound kann an katalytischen Prozessen beteiligt sein. Es kann als Ligand für Übergangsmetallkatalysatoren dienen, die in verschiedenen chemischen Reaktionen eingesetzt werden, darunter Oxidation, Reduktion und Kohlenstoff-Kohlenstoff-Bindungsbildung. Das Vorhandensein der Nitrilgruppe ermöglicht die Koordination mit dem Metallzentrum und erhöht die Stabilität und Aktivität des Katalysators .
Fluoreszierende Sonden
Aufgrund der inhärenten Fluoreszenz von Chinolinverbindungen kann This compound zur Entwicklung fluoreszierender Sonden verwendet werden. Diese Sonden sind wertvolle Werkzeuge in der Biochemie und Zellbiologie zur Abbildung und Verfolgung biologischer Moleküle. Das Bromatom kann durch andere funktionelle Gruppen substituiert werden, um die Fluoreszenzeigenschaften für bestimmte Anwendungen fein abzustimmen .
Nanotechnologie
This compound: kann im Bereich der Nanotechnologie eine Rolle spielen. Es kann zur Synthese von Nanomaterialien wie Quantenpunkten verwendet werden, die Anwendungen in der Bildgebung, Sensorik und Elektronik haben. Die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, ist vorteilhaft bei der Steuerung der Größe und Form von Nanopartikeln .
Safety and Hazards
The safety information for 4-Bromoquinoline-6-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Quinoline and its derivatives, including 4-Bromoquinoline-6-carbonitrile, have been the focus of numerous research studies due to their wide range of applications in industrial and synthetic organic chemistry . Future research may focus on developing new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .
Eigenschaften
IUPAC Name |
4-bromoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZKMVPIQRHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467989 | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642477-82-5 | |
| Record name | 4-Bromo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

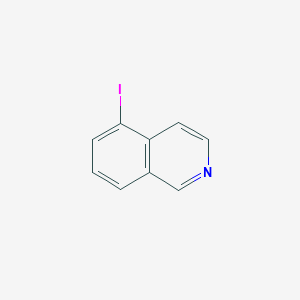

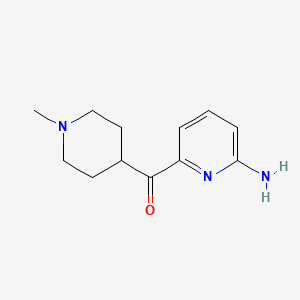
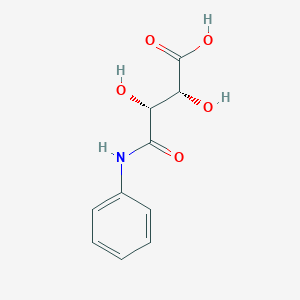

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

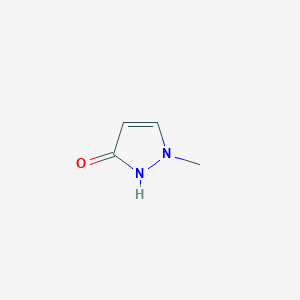
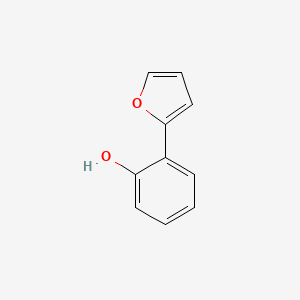



![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)
